
(5-Methoxy-2-phenylbenzofuran-7-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2-phenylbenzofuran-7-yl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the intramolecular photochemical Wittig reaction is a method used to synthesize benzofuran derivatives . This reaction typically involves the use of photochemical conditions to achieve the desired cyclization with fewer by-products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-2-phenylbenzofuran-7-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired transformation. For example:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding aldehydes or carboxylic acids, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
(5-Methoxy-2-phenylbenzofuran-7-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (5-Methoxy-2-phenylbenzofuran-7-yl)methanol involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives are known to interact with enzymes and receptors involved in various biological processes
Comparison with Similar Compounds
Similar Compounds
(5-Methoxypyridine-2-yl)methanol: This compound has a similar methoxy and methanol functional group but differs in the core structure, which is a pyridine ring instead of a benzofuran ring.
Benzofuran-based pyrazoline-thiazoles: These compounds have a benzofuran core but are modified with pyrazoline and thiazole groups, which confer different biological activities.
Uniqueness
(5-Methoxy-2-phenylbenzofuran-7-yl)methanol is unique due to its specific substitution pattern on the benzofuran ring, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C16H14O3 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(5-methoxy-2-phenyl-1-benzofuran-7-yl)methanol |
InChI |
InChI=1S/C16H14O3/c1-18-14-7-12-9-15(11-5-3-2-4-6-11)19-16(12)13(8-14)10-17/h2-9,17H,10H2,1H3 |
InChI Key |
JKOPIKBYEOICHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(O2)C3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


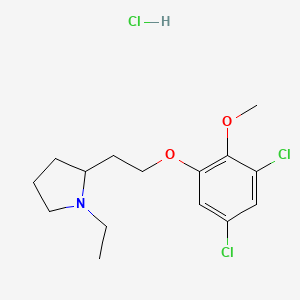
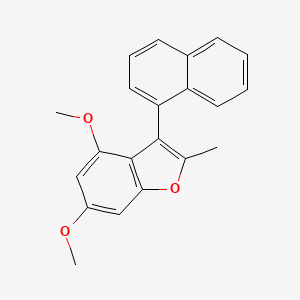
![Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine](/img/structure/B12899958.png)
![1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[(2,2-diphenylethyl)amino]ethan-1-one](/img/structure/B12899963.png)
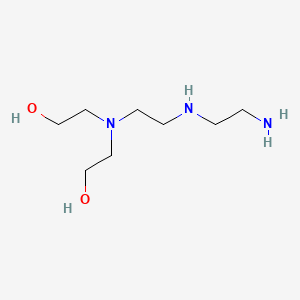
![6-[5-Butanoyl-6-(pyrrolidin-1-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899988.png)
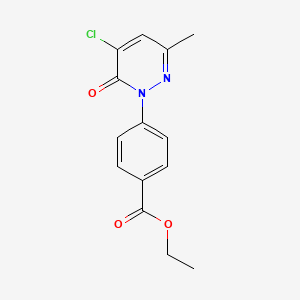
![N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide](/img/structure/B12900003.png)
![8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12900009.png)
![3-[3-(Phenylsulfanyl)propyl]furan](/img/structure/B12900014.png)
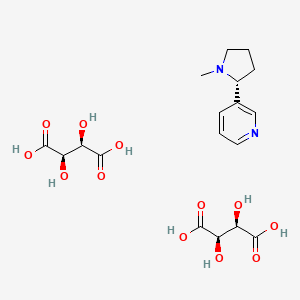

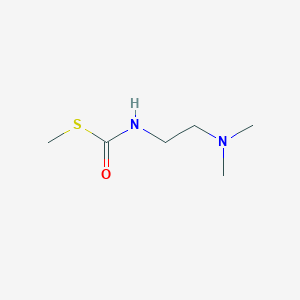
![3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane](/img/structure/B12900046.png)
